molecular formula C12H16ClNO3S B2958387 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1215502-17-2

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2958387
CAS No.: 1215502-17-2
M. Wt: 289.77
InChI Key: RYXWOSWEHQFGBX-UHFFFAOYSA-N
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Description

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a chloro group, a hydroxycyclopentyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Known for its anticancer activity and metabolic stability.

    4-chloro-N-methylbenzenesulfonamide: Used as an intermediate in organic synthesis.

    N-[2-(chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Utilized in the synthesis of bioactive compounds.

Uniqueness

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications, particularly in cancer treatment, make it a compound of significant interest in scientific research.

Properties

IUPAC Name

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXWOSWEHQFGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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